molecular formula C19H23FN6 B2765770 4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2380095-24-7

4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2765770
CAS No.: 2380095-24-7
M. Wt: 354.433
InChI Key: ZFUKOGWJSHRPEN-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoropyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Fluoropyrimidine Moiety: The synthesis begins with the preparation of the 6-cyclopropyl-5-fluoropyrimidine intermediate. This can be achieved through the reaction of cyclopropylamine with a fluorinated pyrimidine derivative under controlled conditions.

    Piperazine Ring Formation: The next step involves the introduction of the piperazine ring. This is typically done by reacting the fluoropyrimidine intermediate with piperazine in the presence of a suitable catalyst.

    Cyclopenta[d]pyrimidine Core Construction: The final step involves the construction of the cyclopenta[d]pyrimidine core. This can be achieved through a cyclization reaction, where the piperazine-fluoropyrimidine intermediate is treated with a suitable reagent to form the desired cyclopenta[d]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound is used as a tool to probe biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: The compound’s chemical reactivity makes it useful in various industrial processes, including the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline: This compound shares the fluoropyrimidine and piperazine moieties but has a different core structure.

    1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-substitutedpiperazin-1-yl)quinoline-3-carboxylic acid: This compound has a similar fluoropyrimidine and piperazine structure but includes a quinoline core.

Uniqueness

4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of structural features, including the cyclopropyl group, fluoropyrimidine moiety, and piperazine ring

Properties

IUPAC Name

4-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6/c1-12-23-15-4-2-3-14(15)18(24-12)25-7-9-26(10-8-25)19-16(20)17(13-5-6-13)21-11-22-19/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKOGWJSHRPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC(=C4F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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